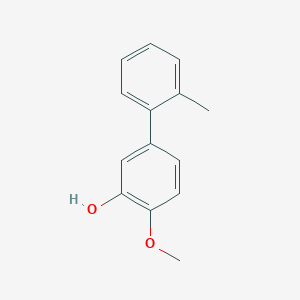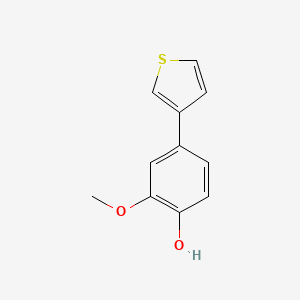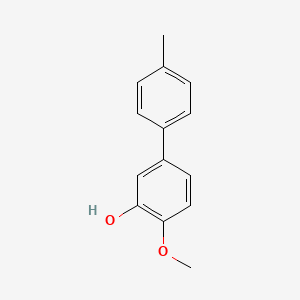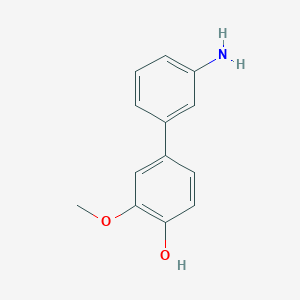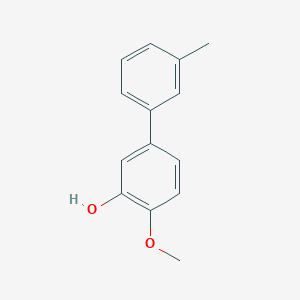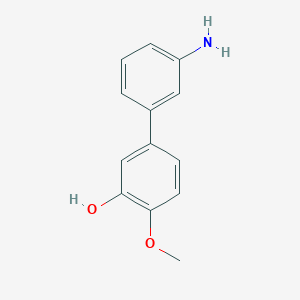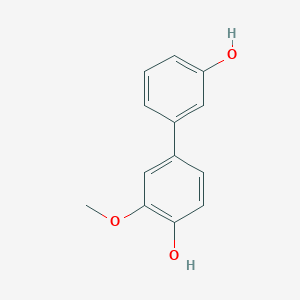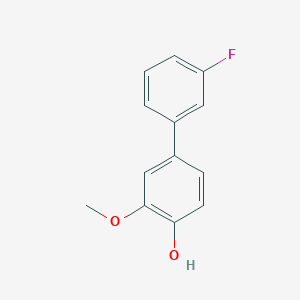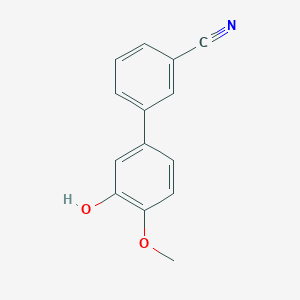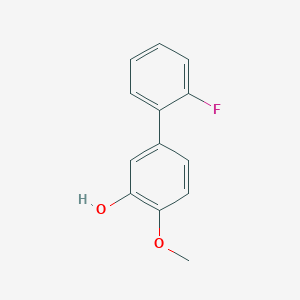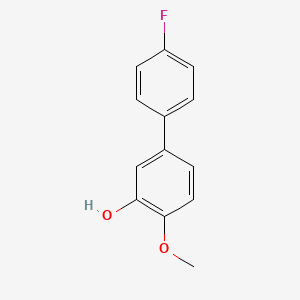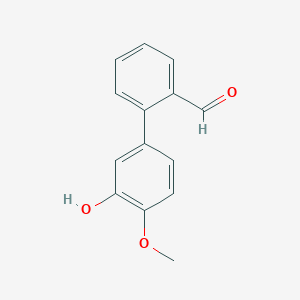
5-(3-Fluorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenyl)-2-methoxyphenol, 95% (abbreviated as 5-FP-2-MOP) is a synthetic aromatic compound used in the laboratory for a variety of research applications. It is a white crystalline solid with a molecular weight of 209.21 g/mol and a melting point of 114-115°C. 5-FP-2-MOP has a strong odor and is soluble in organic solvents such as ethanol, methanol, and acetone.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of tyrosinase, an enzyme involved in the metabolism of phenolic compounds. It is also believed that 5-(3-Fluorophenyl)-2-methoxyphenol, 95% binds to the active site of cytochrome P450, an enzyme involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it is believed that the compound may inhibit the metabolism of drugs, resulting in an increased concentration of the drug in the body. In addition, 5-(3-Fluorophenyl)-2-methoxyphenol, 95% may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, 5-(3-Fluorophenyl)-2-methoxyphenol, 95% is a relatively weak inhibitor of tyrosinase and cytochrome P450 and is not suitable for use in high-throughput screening assays.
Direcciones Futuras
There are a number of potential future directions for research on 5-(3-Fluorophenyl)-2-methoxyphenol, 95%. These include further investigation into the mechanism of action of the compound, studies to determine the optimal concentration and duration of exposure required to achieve the desired effect, and studies to identify potential synergistic effects when used in combination with other compounds. Additionally, further research is needed to identify the metabolic pathways and biochemical and physiological effects of 5-(3-Fluorophenyl)-2-methoxyphenol, 95%. Finally, additional studies should be conducted to assess the potential toxicity and safety of 5-(3-Fluorophenyl)-2-methoxyphenol, 95%.
Métodos De Síntesis
5-(3-Fluorophenyl)-2-methoxyphenol, 95% can be synthesized by a simple two-step reaction. The first step involves the reaction of 3-fluorophenol with methoxylamine hydrochloride in an acidic medium to form the corresponding N-methoxy-3-fluorophenol. The second step involves the oxidation of the N-methoxy-3-fluorophenol with sodium periodate to form 5-(3-Fluorophenyl)-2-methoxyphenol, 95%.
Aplicaciones Científicas De Investigación
5-(3-Fluorophenyl)-2-methoxyphenol, 95% has numerous scientific research applications. It is used to study the mechanism of action of enzymes, such as tyrosinase and cytochrome P450, and to investigate the biochemical and physiological effects of drugs on the body. It is also used to study the structure-activity relationships of drugs and their metabolites. In addition, 5-(3-Fluorophenyl)-2-methoxyphenol, 95% has been used in the synthesis of a variety of compounds, such as chiral drugs, and in the preparation of polymeric materials.
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBSJKZVEJXMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685425 |
Source


|
| Record name | 3'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261970-12-0 |
Source


|
| Record name | 3'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


